molecular formula C13H17Cl2N3O B2987611 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide CAS No. 400878-29-7

1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide

Cat. No.: B2987611
CAS No.: 400878-29-7
M. Wt: 302.2
InChI Key: ARYFFRRHNKOZFV-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a dichlorobenzyl group attached to a piperidine ring, which is further connected to a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine, followed by the introduction of a carbohydrazide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction. The process may involve multiple steps, including purification and isolation of the intermediate products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or proteins essential for the survival of certain pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide is unique due to the presence of both the piperidine ring and the carbohydrazide group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to similar compounds .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperidine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2N3O/c14-11-2-1-9(7-12(11)15)8-18-5-3-10(4-6-18)13(19)17-16/h1-2,7,10H,3-6,8,16H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYFFRRHNKOZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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